molecular formula C19H21N3O2 B5630683 N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide

Cat. No.: B5630683
M. Wt: 323.4 g/mol
InChI Key: AJMBLSGATQBIIJ-UHFFFAOYSA-N
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Description

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylpyridine ring, and a phenyl group linked to a butanamide chain

Preparation Methods

The synthesis of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide involves several steps. One common method includes the reaction of 3-cyano-4,6-dimethylpyridine with a phenyl derivative under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods often involve optimizing these reaction conditions to scale up the process while maintaining efficiency and minimizing costs. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-3-methylbutanamide can be compared with similar compounds such as:

    tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective reagent in organic synthesis.

    3-cyano-4,6-dimethylpyridine derivatives: These compounds share a similar core structure and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12(2)8-18(23)22-15-6-5-7-16(10-15)24-19-17(11-20)13(3)9-14(4)21-19/h5-7,9-10,12H,8H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMBLSGATQBIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)NC(=O)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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